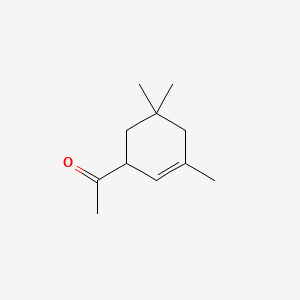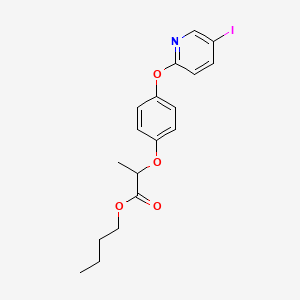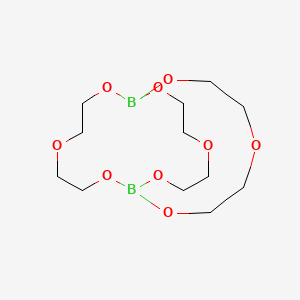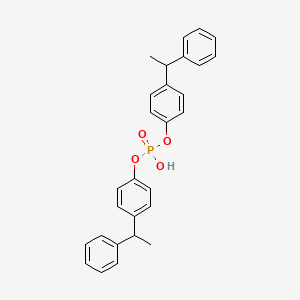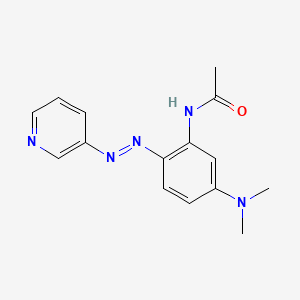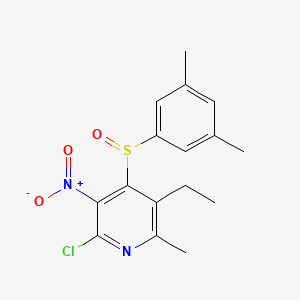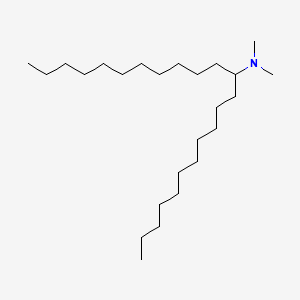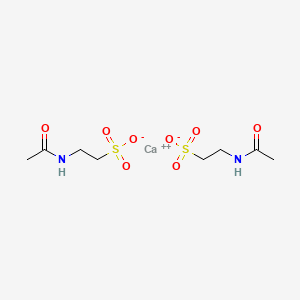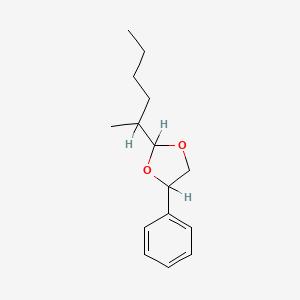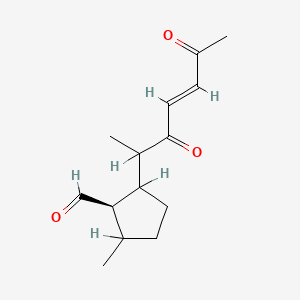
Sodium 3-((2-cyanoethyl)thio)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-((2-cyanoethyl)thio)propanesulphonate is a chemical compound with the molecular formula C6H10NO3S2Na. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by the presence of a cyanoethyl group attached to a thioether linkage, which is further connected to a propanesulphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2-cyanoethyl)thio)propanesulphonate typically involves the reaction of 3-mercaptopropanesulphonic acid with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the thiol group of 3-mercaptopropanesulphonic acid attacks the electrophilic carbon of acrylonitrile, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((2-cyanoethyl)thio)propanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
Sodium 3-((2-cyanoethyl)thio)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the manufacture of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 3-((2-cyanoethyl)thio)propanesulphonate involves its interaction with specific molecular targets. The cyanoethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The thioether linkage provides stability to the compound, allowing it to participate in various chemical reactions. The propanesulphonate group enhances the solubility of the compound in aqueous solutions, facilitating its use in different applications.
Comparison with Similar Compounds
Similar Compounds
Sodium 3-mercaptopropanesulphonate: Lacks the cyanoethyl group, making it less versatile in certain reactions.
Sodium 2-((2-cyanoethyl)thio)ethanesulphonate: Similar structure but with a shorter carbon chain, affecting its reactivity and solubility.
Sodium 3-((2-hydroxyethyl)thio)propanesulphonate: Contains a hydroxyethyl group instead of a cyanoethyl group, leading to different chemical properties.
Uniqueness
Sodium 3-((2-cyanoethyl)thio)propanesulphonate is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. Its combination of functional groups makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61020-15-3 |
|---|---|
Molecular Formula |
C6H10NNaO3S2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
sodium;3-(2-cyanoethylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C6H11NO3S2.Na/c7-3-1-4-11-5-2-6-12(8,9)10;/h1-2,4-6H2,(H,8,9,10);/q;+1/p-1 |
InChI Key |
OGVXQSYXEREMAN-UHFFFAOYSA-M |
Canonical SMILES |
C(CSCCC#N)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


